molecular formula C29H40O2 B12691823 3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] CAS No. 93803-64-6

3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]

Cat. No.: B12691823
CAS No.: 93803-64-6
M. Wt: 420.6 g/mol
InChI Key: OADXKVRWSMWMFN-UHFFFAOYSA-N
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Description

3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two naphthol units linked by a methylene bridge, with tert-butyl groups attached to the naphthol rings. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] typically involves the reaction of 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two naphthol units. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthol units to dihydronaphthol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydronaphthol derivatives, and substituted naphthol compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Additionally, its antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Benzene, 1,1’-methylenebis[3-methyl-]
  • Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]

Uniqueness

Compared to similar compounds, 3,3’-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] stands out due to its unique naphthol structure and the presence of tert-butyl groups, which enhance its stability and reactivity

Properties

CAS No.

93803-64-6

Molecular Formula

C29H40O2

Molecular Weight

420.6 g/mol

IUPAC Name

1-tert-butyl-3-[(4-tert-butyl-3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C29H40O2/c1-28(2,3)24-22-13-9-7-11-18(22)15-20(26(24)30)17-21-16-19-12-8-10-14-23(19)25(27(21)31)29(4,5)6/h15-16,30-31H,7-14,17H2,1-6H3

InChI Key

OADXKVRWSMWMFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CCCCC2=CC(=C1O)CC3=C(C(=C4CCCCC4=C3)C(C)(C)C)O

Origin of Product

United States

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